molecular formula C15H13N3O2 B2442896 5-phenoxy-1H-indole-2-carbohydrazide CAS No. 732248-34-9

5-phenoxy-1H-indole-2-carbohydrazide

Cat. No.: B2442896
CAS No.: 732248-34-9
M. Wt: 267.288
InChI Key: DTWIRTZGLXHXOY-UHFFFAOYSA-N
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Description

5-phenoxy-1H-indole-2-carbohydrazide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular functions.

Medicine:

    Anticancer: Research has shown that the compound exhibits anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial: It has demonstrated antimicrobial activity against various pathogens.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Pharmaceuticals: It is a key intermediate in the production of pharmaceutical drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenoxy-1H-indole-2-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole nucleus.

    Phenoxy Substitution: The phenoxy group is introduced to the indole ring through a substitution reaction.

    Carbohydrazide Formation: The carbohydrazide group is then attached to the indole ring.

Reaction Conditions:

    Reagents: Common reagents used in the synthesis include hydrazine, phenol derivatives, and various catalysts.

    Solvents: Solvents such as ethanol, methanol, and dimethylformamide (DMF) are often used.

    Temperature: Reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The phenoxy and carbohydrazide groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, each with unique chemical and biological properties.

Comparison with Similar Compounds

  • 5-bromo-1H-indole-2-carbohydrazide
  • 5-fluoro-1H-indole-2-carbohydrazide
  • 5-chloro-1H-indole-2-carbohydrazide

Comparison:

  • Chemical Structure: While these compounds share a similar indole core structure, the substituents (bromo, fluoro, chloro, phenoxy) differ, leading to variations in their chemical and biological properties.
  • Biological Activity: The phenoxy group in 5-phenoxy-1H-indole-2-carbohydrazide imparts unique biological activities, such as enhanced enzyme inhibition and antimicrobial properties, compared to its halogenated counterparts.
  • Applications: The unique properties of this compound make it more suitable for specific applications, such as anticancer and antimicrobial research, compared to other similar compounds.

Properties

IUPAC Name

5-phenoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-18-15(19)14-9-10-8-12(6-7-13(10)17-14)20-11-4-2-1-3-5-11/h1-9,17H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWIRTZGLXHXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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